4-(Oxolan-3-yl)oxane-4-carbaldehyde

Catalog No.
S13735906
CAS No.
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Oxolan-3-yl)oxane-4-carbaldehyde

Product Name

4-(Oxolan-3-yl)oxane-4-carbaldehyde

IUPAC Name

4-(oxolan-3-yl)oxane-4-carbaldehyde

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c11-8-10(2-5-12-6-3-10)9-1-4-13-7-9/h8-9H,1-7H2

InChI Key

LFYGFXRQFZFFFA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2(CCOCC2)C=O

4-(Oxolan-3-yl)oxane-4-carbaldehyde is a chemical compound characterized by a unique structure that includes an oxane ring and an aldehyde functional group. Its molecular formula is C9H14O2C_9H_{14}O_2, and it features a five-membered cyclic ether (oxolane) attached to a carbon chain that terminates in an aldehyde group. This compound is of interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to yield other derivatives.
  • Reduction: The aldehyde can be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The oxane ring may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research on the biological activity of 4-(Oxolan-3-yl)oxane-4-carbaldehyde is limited, but compounds with similar structures have been investigated for various pharmacological properties. These include potential antimicrobial and anticancer activities. The mechanism of action typically involves interactions with biological targets such as enzymes or receptors, potentially modulating their activity.

The synthesis of 4-(Oxolan-3-yl)oxane-4-carbaldehyde can be achieved through several methods:

  • Starting Materials: The synthesis often begins with oxolane derivatives and aldehyde precursors.
  • Reaction Conditions: Typical conditions may involve the use of solvents like ethanol or dimethylformamide at controlled temperatures.
  • Catalysts: Acidic or basic catalysts may be employed to enhance the reaction yield.

A common synthetic route involves the condensation of oxolane derivatives with suitable aldehydes, followed by purification steps such as crystallization or chromatography to isolate the desired product.

4-(Oxolan-3-yl)oxane-4-carbaldehyde has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its unique structural features.
  • Material Science: In the synthesis of polymers or other materials that require specific functional groups for enhanced properties.

The compound's unique structure may also allow for its use in fine chemical synthesis, where specific reactivity patterns are desired.

Interaction studies involving 4-(Oxolan-3-yl)oxane-4-carbaldehyde focus on its binding affinity with biological molecules. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Investigating how this compound interacts with enzymes or receptors can provide insights into its biological activity and guide further drug development efforts.

Several compounds share structural similarities with 4-(Oxolan-3-yl)oxane-4-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acidC9H12O3C_9H_{12}O_3Contains a cyclobutane ring; explored for various reactions.
2-Amino-3-(oxolan-3-yl)propanamideC7H13NO2C_7H_{13}NO_2Features an amino group; studied for biological activity.
5-[Methyl(oxan-4-yloxy)]thiophene-2-carbaldehydeC11H15NO2SC_{11}H_{15}NO_2SContains a thiophene ring; potential applications in drug design.

Uniqueness

The uniqueness of 4-(Oxolan-3-yl)oxane-4-carbaldehyde lies in its specific combination of functional groups, particularly the oxolane structure combined with an aldehyde. This arrangement may confer distinct reactivity and biological properties compared to similar compounds, making it a candidate for specialized applications in medicinal chemistry and materials science.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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